(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone
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Overview
Description
Rubroskyrin is an anthraquinone.
Scientific Research Applications
Chemical Binding and Complex Formation
- The molecule forms complexes with Ni(II) and Cu(II), where the metal cation and sulfate anion are bound in separated sites in a zwitterionic form of the ligand. This property is significant for metal extraction and purification processes (Plieger, Tasker, & Galbraith, 2004).
Host-Guest Chemistry
- It demonstrates potential in host-guest chemistry, as seen in the study of its complex with dichloromethane. The ability to form stable complexes with other molecules can be exploited in the design of molecular sensors and drug delivery systems (Dielemann, Matt, Jones, & Thönnessen, 2003).
Oxidation Reactions
- The molecule's use in oxidation reactions with various substrates like hydroquinones and phenols highlights its potential as a catalyst or reactive intermediate in organic synthesis (Rockcliffe & Martell, 1993).
Synthetic Chemistry
- It has been involved in the synthesis of complex organic structures, indicating its utility in synthetic chemistry for the creation of novel compounds (Meyer, Huffman, & Schroeder, 1968).
Fluorescent Sensing
- This compound has been used to develop fluorescent macrocyclic chemosensors for metal ion detection, particularly Zn(II) at alkaline pH values. This has implications for environmental monitoring and medical diagnostics (Ambrosi et al., 2020).
Properties
CAS No. |
21884-47-9 |
---|---|
Molecular Formula |
C30H22O12 |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone |
InChI |
InChI=1S/C30H22O12/c1-6-3-8(31)12-16(22(6)35)25(38)14-15-19-10(33)5-11(34)20-26(39)13-9(32)4-7(2)23(36)18(13)29(42)30(19,20)21(27(15)40)28(41)17(14)24(12)37/h3-4,10,15,19,21,27,32-33,36-40H,5H2,1-2H3 |
InChI Key |
YYTIAXCFTFIIPI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1O)C(=O)C34C(C(CC(=O)C3=C2O)O)C5C(C4C(=O)C6=C5C(=C7C(=C6O)C(=O)C=C(C7=O)C)O)O)O |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C34C(C(CC(=O)C3=C2O)O)C5C(C4C(=O)C6=C5C(=C7C(=C6O)C(=O)C=C(C7=O)C)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rubroskyrin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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